

# STY-BODIPY chemical structure and IUPAC name

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## Compound of Interest

Compound Name: STY-BODIPY

Cat. No.: B3026116

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An In-depth Technical Guide to **STY-BODIPY**: Structure, Properties, and Applications

## Introduction

**STY-BODIPY**, a styrene-conjugated boron-dipyrromethene (BODIPY) dye, is a specialized fluorogenic probe designed for the quantitative assessment of radical-trapping antioxidant (RTA) activity.[1][2][3] Its utility lies in a spectrophotometric approach to monitor the progress of inhibited autooxidations, offering a more accurate and mechanistically relevant alternative to simpler antioxidant assays.[4] This guide provides a comprehensive overview of **STY-BODIPY**, including its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and application, and visual representations of key processes.

## Chemical Structure and IUPAC Name

The unique chemical architecture of **STY-BODIPY**, featuring a styrene moiety conjugated to the BODIPY core, is central to its function as a probe for radical reactions.

Chemical Structure:

 STY-BODIPY Chemical Structure

IUPAC Name: (E)-5,5-difluoro-1,3-dimethyl-7-styryl-5H-4λ<sup>4</sup>,5λ<sup>4</sup>-dipyrrolo[1,2-c:2',1'-f][1][2][4]diazaborinine.[3]

An alternative formal name is (T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-κN]difluoro-boron.[\[1\]](#)

## Physicochemical and Photophysical Properties

The key properties of **STY-BODIPY** are summarized in the tables below, providing essential data for its use in experimental settings.

**Table 1: General and Physicochemical Properties**

Property	Value	Reference(s)
Synonyms	Styrene-BODIPY, Styrene-conjugated BODIPY	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	2383063-37-2	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>19</sub> H <sub>17</sub> BF <sub>2</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	322.17 g/mol	<a href="#">[3]</a>
Appearance	Solution in benzene or methyl acetate	<a href="#">[1]</a> <a href="#">[3]</a>
Purity	≥95%	<a href="#">[1]</a>
Solubility	Soluble in benzene and methyl acetate (>1 mg/ml)	<a href="#">[1]</a> <a href="#">[3]</a>

**Table 2: Photophysical Properties**

Property	Value	Conditions	Reference(s)
Absorbance Maxima ( $\lambda_{\text{max}}$ )	562 nm, 313 nm, 240 nm	In methyl acetate	[1]
571 nm	Used for monitoring RTA assays	[3][5]	
Molar Extinction Coefficient ( $\epsilon$ )	97,235 M <sup>-1</sup> cm <sup>-1</sup>	At 571 nm	[5]
Fluorescence Shift upon Oxidation	Shifts from ~565 nm (pseudo-red) to ~518 nm (green)	Upon reaction with peroxy radicals	[6]
Excitation Wavelength (Oxidized form)	488 nm	For STY-BODIPYox	[6]
Emission Wavelength (Oxidized form)	518 nm	For STY-BODIPYox	[6]

## Experimental Protocols

### Synthesis of STY-BODIPY

The synthesis of styryl-BODIPY derivatives generally follows a multi-step procedure involving the condensation of a pyrrole derivative with an aldehyde, followed by oxidation and complexation with boron trifluoride. While a specific, detailed protocol for **STY-BODIPY** is not readily available in the provided search results, a general, established method for creating similar styryl-BODIPY dyes can be adapted.[7][8][9]

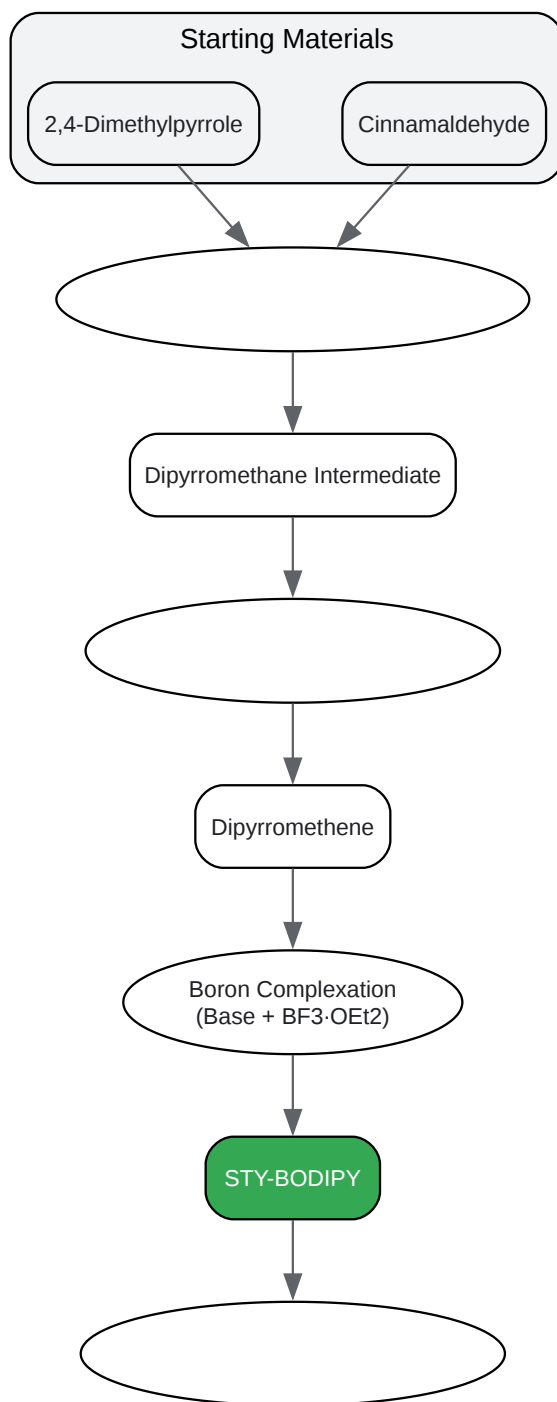
#### General Procedure:

- **Condensation:** 2,4-dimethylpyrrole is reacted with cinnamaldehyde in a suitable solvent (e.g., dichloromethane) under an inert atmosphere. A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is added to facilitate the condensation to form the dipyrromethane intermediate. The reaction is typically stirred at room temperature for several hours.
- **Oxidation:** An oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, is added to the reaction mixture to oxidize the dipyrromethane to the

corresponding dipyrromethene.

- **Boron Complexation:** A base, typically triethylamine or N,N-diisopropylethylamine (DIPEA), is added to the mixture, followed by an excess of boron trifluoride diethyl etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ ). This step forms the stable BODIPY core.
- **Purification:** The final product is purified using column chromatography on silica gel to yield the desired **STY-BODIPY** dye.

## General Synthesis of Styryl-BODIPY

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Caption: General synthetic workflow for styryl-BODIPY dyes.

## Radical-Trapping Antioxidant (RTA) Assay

**STY-BODIPY** is employed as a signal carrier in the co-oxidation of a hydrocarbon substrate (e.g., styrene or cumene) to determine the efficacy of radical-trapping antioxidants.[4][5] The assay monitors the loss of **STY-BODIPY**'s absorbance at approximately 571 nm as it is consumed by peroxy radicals.

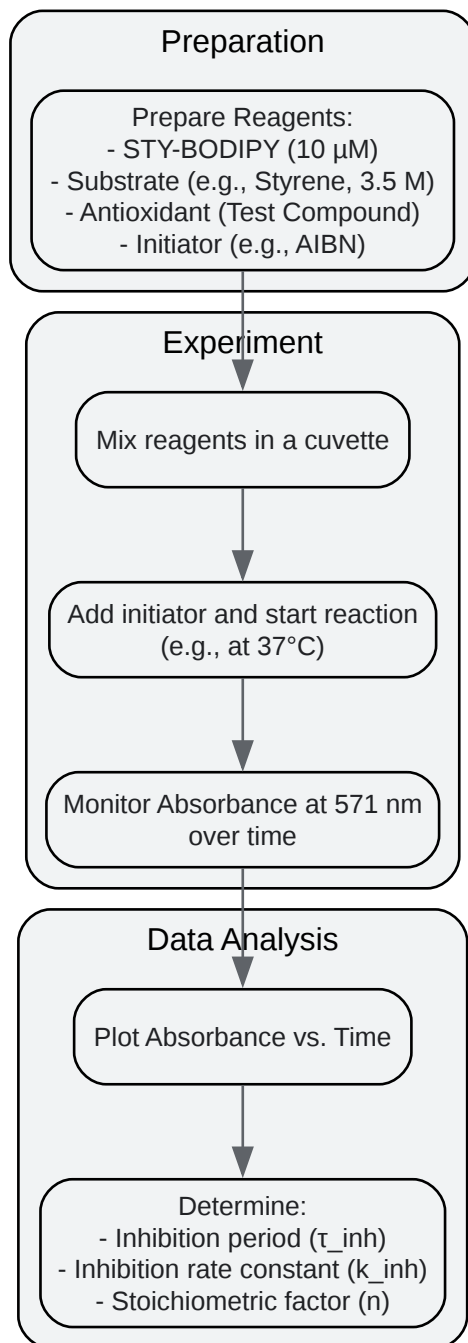
### Materials:

- **STY-BODIPY** stock solution (in a suitable solvent like chlorobenzene).
- Hydrocarbon substrate (e.g., styrene).
- Radical initiator (e.g., azobisisobutyronitrile - AIBN, or di-tert-butylperoxide).
- Antioxidant compound to be tested.
- Solvent (e.g., chlorobenzene).
- UV-Vis spectrophotometer.

### Protocol:

- **Prepare Reaction Mixture:** In a cuvette, prepare a solution containing the hydrocarbon substrate (e.g., 3.5 M styrene), **STY-BODIPY** (e.g., 10  $\mu$ M), and the antioxidant at the desired concentration in the chosen solvent.
- **Initiate Reaction:** Add the radical initiator to the mixture. The reaction is often carried out at an elevated temperature (e.g., 37°C or 70°C) to ensure a constant rate of radical generation.
- **Monitor Absorbance:** Immediately place the cuvette in a temperature-controlled spectrophotometer and monitor the decrease in absorbance at 571 nm over time.
- **Data Analysis:** The rate of **STY-BODIPY** consumption is proportional to the rate of autoxidation. In the presence of an effective RTA, an inhibition period ( $\tau_{inh}$ ) will be observed where the absorbance remains stable. The length of this period and the rate of consumption after the period can be used to calculate the antioxidant's stoichiometric factor ( $n$ ) and the inhibition rate constant ( $k_{inh}$ ).

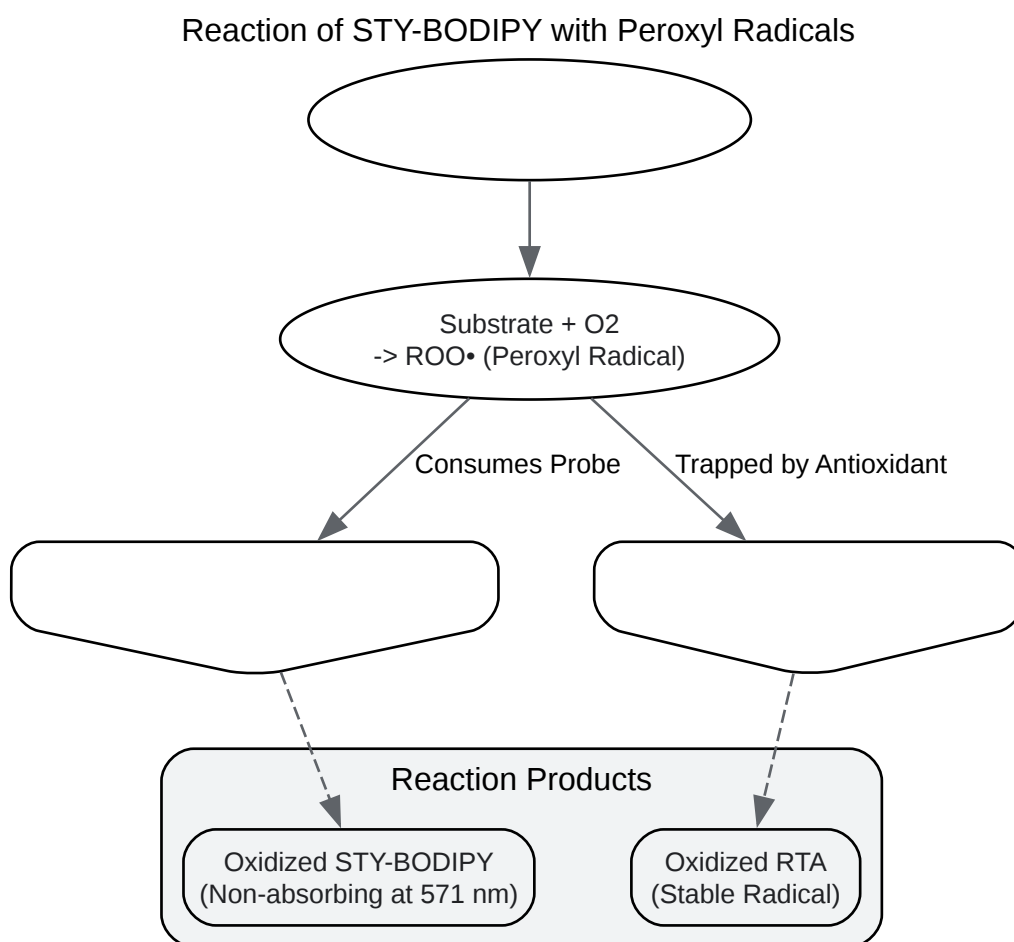
## Workflow for RTA Assay using STY-BODIPY

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Caption: Experimental workflow for the RTA assay.

## Mechanism of Action in RTA Assay

The core of the assay is the reaction between **STY-BODIPY** and peroxy radicals ( $\text{ROO}\cdot$ ), which are the chain-carrying species in hydrocarbon autoxidation. The styrene moiety of **STY-BODIPY** is susceptible to attack by these radicals, leading to the loss of conjugation and, consequently, the disappearance of its characteristic visible absorbance.



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Caption: Competitive reaction pathways in the RTA assay.



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